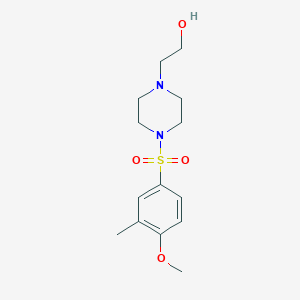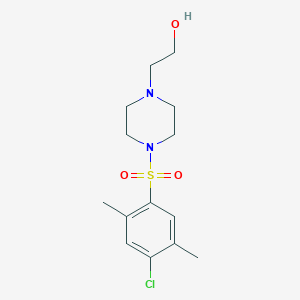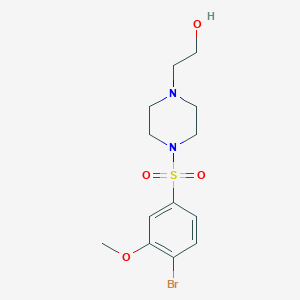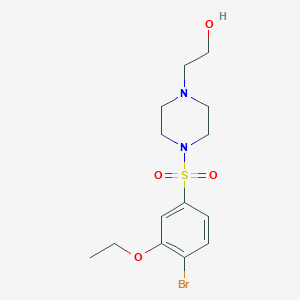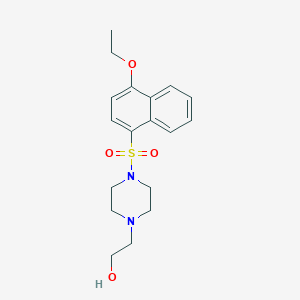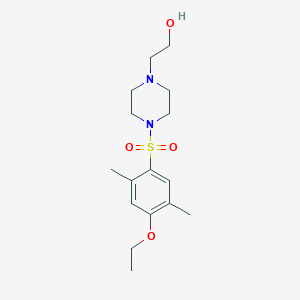
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as EDP-420, is a chemical compound that has been extensively studied for its potential therapeutic applications. EDP-420 belongs to a class of compounds known as piperazine derivatives, which have been found to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been found to modulate the activity of these neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has also been found to modulate the activity of various ion channels and receptors, leading to its analgesic and anti-inflammatory effects. Furthermore, 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been found to increase the levels of antioxidant enzymes, reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several advantages for lab experiments. It has high potency and selectivity, making it an ideal candidate for studying the mechanisms of action of various neurotransmitter systems. 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol also has good water solubility, allowing for easy administration in animal models. However, 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has some limitations, including its short half-life and potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol. One potential direction is to further explore its therapeutic potential for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain and inflammation. Furthermore, the development of more potent and selective derivatives of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a promising compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity and high yield. 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Its potent antipsychotic and anxiolytic effects, as well as its potential as a treatment for various neurological disorders, make it a promising candidate for further study.
合成法
The synthesis method of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves the reaction of 4-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)piperazine with 2-chloroethanol in the presence of a base. The reaction proceeds through a substitution mechanism, resulting in the formation of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol as the final product. The synthesis method has been optimized to yield high purity and high yield of 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol.
科学的研究の応用
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic and anxiolytic effects in various animal models. 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has also been found to be effective in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, 2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
特性
IUPAC Name |
2-[4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-22-15-11-14(3)16(12-13(15)2)23(20,21)18-7-5-17(6-8-18)9-10-19/h11-12,19H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOKHIZNUQNGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

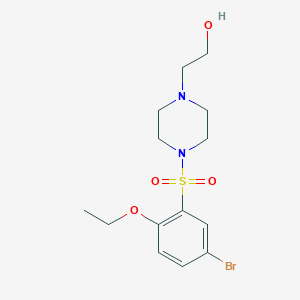
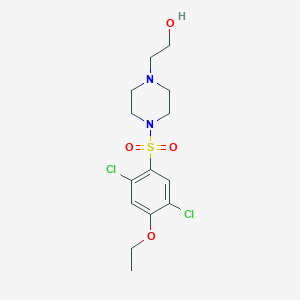

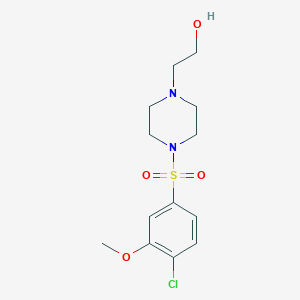

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

